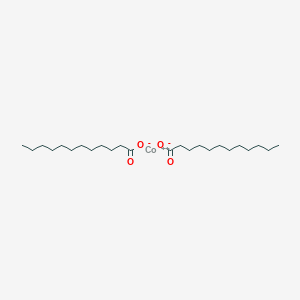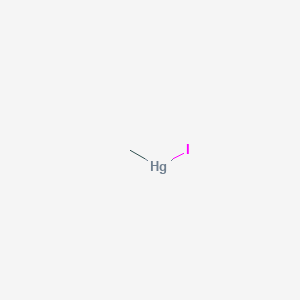
ヨードメチル水銀
説明
Iodomethylmercury, also known as methylmercury iodide, is an organomercury compound with the chemical formula CH₃HgI. It consists of a methyl group bonded to a mercury atom, which is further bonded to an iodine atom. This compound is known for its significant toxicity and is primarily used in scientific research.
科学的研究の応用
Iodomethylmercury is primarily used in scientific research due to its toxicity and reactivity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its toxicological impact on living organisms.
Medicine: Research into its potential therapeutic applications is limited due to its toxicity, but it is sometimes used in studies related to mercury poisoning.
Industry: Limited industrial applications, mainly in specialized chemical processes and research.
作用機序
Target of Action
Iodomethylmercury, also known as Methylmercuric iodide, is an organometallic compound It is known that alkylmercury compounds, including methylmercury, have a high affinity for sulfur-containing anions, particularly thiols . Thiols are generated when the amino acid cysteine and the peptide glutathione form strong complexes with methylmercury .
Mode of Action
Alkylmercury compounds, including methylmercury, are known to disrupt the normal function of the central nervous system (cns) in a variety of animal species . They can cause toxic action in the body, with some similarities observed between the mechanisms of the toxic action of methylmercury (MeHg) and ethylmercury (EtHg) .
Biochemical Pathways
It is known that methylmercury can cause disturbances in the metabolome, which includes small molecules such as lipids, sugars, nucleotides, and amino acids . These changes can precede the onset of disease symptoms, making metabolomics an essential diagnostic and prognostic tool .
Pharmacokinetics
It is known that methylmercury is a bioaccumulative environmental toxicant with a 50-day half-life .
Result of Action
It is known that alkylmercury compounds, including methylmercury, can cause a variety of neurologic effects, including deficits in cognitive and motor function .
Action Environment
It is known that methylmercury is formed from inorganic mercury by the action of microbes that live in aquatic systems including lakes, rivers, wetlands, sediments, soils, and the open ocean .
準備方法
Synthetic Routes and Reaction Conditions: Iodomethylmercury can be synthesized through the reaction of methylmercury chloride with potassium iodide. The reaction typically occurs in an aqueous solution, where methylmercury chloride reacts with potassium iodide to form iodomethylmercury and potassium chloride as a byproduct.
Industrial Production Methods: Industrial production of iodomethylmercury is not common due to its toxicity and limited applications. when required, it is produced in controlled laboratory environments following strict safety protocols to prevent exposure and environmental contamination.
Types of Reactions:
Substitution Reactions: Iodomethylmercury can undergo substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the mercury-carbon bond.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiols, and amines.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used, depending on the desired reaction pathway.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include methylmercury derivatives with different substituents replacing the iodine atom.
Redox Products: The products of redox reactions can vary widely but often include mercury-containing compounds with different oxidation states.
類似化合物との比較
Methylmercury Chloride: Similar in structure but with a chlorine atom instead of iodine.
Ethylmercury Compounds: Similar organomercury compounds with an ethyl group instead of a methyl group.
Phenylmercury Compounds: Organomercury compounds with a phenyl group.
Uniqueness: Iodomethylmercury is unique due to the presence of the iodine atom, which influences its reactivity and toxicity. Compared to other organomercury compounds, it has distinct chemical properties that make it useful in specific research applications.
特性
IUPAC Name |
iodo(methyl)mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.Hg.HI/h1H3;;1H/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDIOYBHEYUIBM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Hg]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3HgI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858855 | |
| Record name | Iodomethylmercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143-36-2 | |
| Record name | Mercury, iodomethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylmercuric iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodomethylmercury | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iodomethylmercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodomethylmercury | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iodomethylmercury | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8YF7X9N97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


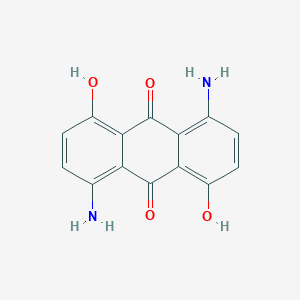
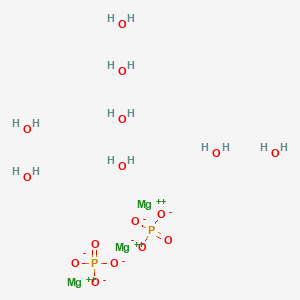
![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)
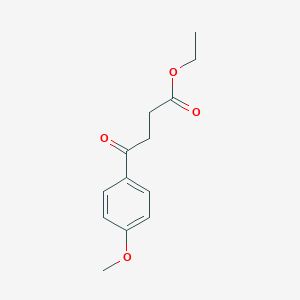
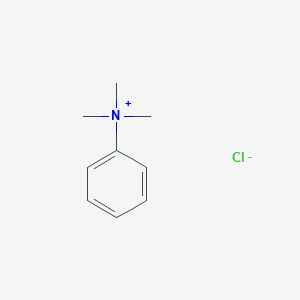
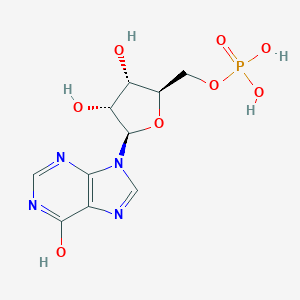
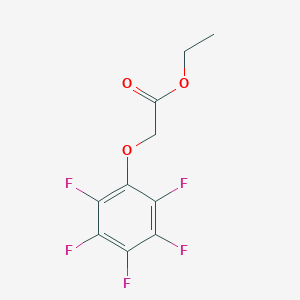
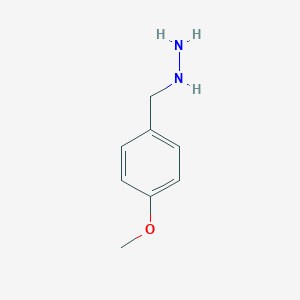
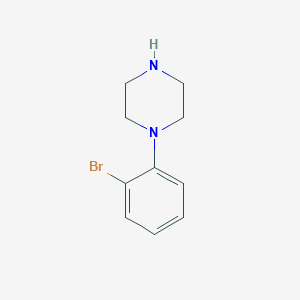
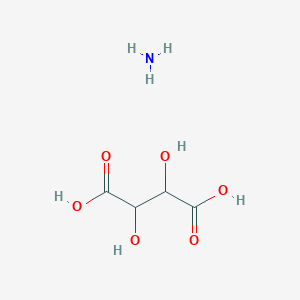
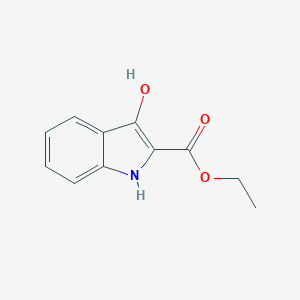
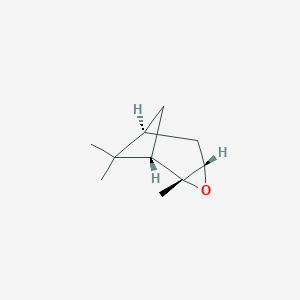
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)
